Product packaging for Imidazo[1,2-d][1,2,4]thiadiazole(Cat. No.:CAS No. 251-99-0)

Imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12894568
CAS No.: 251-99-0
M. Wt: 125.15 g/mol
InChI Key: DCTNVDDTRBUYPY-UHFFFAOYSA-N
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Description

Imidazo[1,2-d][1,2,4]thiadiazole is a fused, sulfur- and nitrogen-containing bicyclic heterocycle that serves as a versatile and powerful building block in medicinal chemistry and drug discovery . This scaffold is of significant interest for exploring novel regions of chemical space to develop original bioactive molecules . Its key research value lies in its role as a synthetic intermediate; it can be efficiently functionalized at the C-3 and C-5 positions via a nucleophilic aromatic substitution (SNAr) and a regioselective electrophilic iodination/Suzuki-Miyaura cross-coupling sequence, enabling the creation of diverse chemical libraries . The this compound core has demonstrated considerable therapeutic potential. It represents a novel class of Factor XIIIa inhibitors, indicating promise in the development of anticoagulant therapies . Furthermore, related isomers in the imidazothiadiazole family show a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties, underscoring the general value of this heterocyclic system . The compound is supplied as a key intermediate for researchers to rapidly generate structural diversity. Optimized synthetic methodologies are available, including palladium-catalyzed cross-coupling using systems such as Pd(OAc)2 with Xantphos, to efficiently introduce various aryl groups at the C-5 position from boronic acids . This product is intended for chemical synthesis and biological screening applications in a laboratory setting. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3S B12894568 Imidazo[1,2-d][1,2,4]thiadiazole CAS No. 251-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

251-99-0

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C4H3N3S/c1-2-7-3-6-8-4(7)5-1/h1-3H

InChI Key

DCTNVDDTRBUYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NSC2=N1

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,2 D 1 2 3 Thiadiazole and Its Derivatives

Foundational Synthetic Routes to the Core Scaffold

The initial syntheses of the imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazole core relied on established cyclization and condensation reactions, providing a solid foundation for further derivatization.

A convenient and widely used method for the synthesis of 3,5-disubstituted imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazoles originates from 2-mercaptoimidazole (B184291). researchgate.netrsc.org This approach establishes a versatile platform for generating a variety of original heterocycles. researchgate.net The reaction sequence typically involves the initial formation of a key intermediate from 2-mercaptoimidazole, which possesses two functionalizable positions, allowing for subsequent modifications. rsc.org

A general representation of this synthetic approach is outlined below:

Step 1: Reaction of 2-mercaptoimidazole with a suitable reagent to form a key intermediate.

Step 2: Cyclization of the intermediate to yield the imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazole core.

This foundational route has been instrumental in the development of this class of compounds, providing access to a range of derivatives for further study.

Advanced Synthetic Strategies and Reaction Innovations

Building upon the foundational routes, medicinal chemists have developed more sophisticated methods to introduce a wide array of functional groups onto the imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazole core with high precision and efficiency.

The reactivity of the imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazole system towards nucleophilic aromatic substitution (SNAr) has been investigated, particularly at the C-3 position. rsc.org In one study, the SNAr reactivity towards the displacement of a tosyl group at the C-3 position was successfully demonstrated. rsc.org This allows for the introduction of various nucleophiles at this specific site, providing a powerful tool for generating diverse analogues.

Table 1: Examples of SNAr Reactions at the C-3 Position

Entry Nucleophile Product Reference
1 Various amines 3-Amino-imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazole derivatives rsc.org

This table is a generalized representation based on the principles of SNAr reactions and the cited literature.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as a cornerstone for the functionalization of heterocyclic compounds, including the imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazole scaffold. rsc.org This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents. rsc.orgmdpi.com

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction involves three key steps: mdpi.com

Oxidative Addition: The aryl halide or triflate adds to the palladium(0) catalyst.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active catalyst. mdpi.com

In the context of imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazoles, a regioselective iodination at the C-5 position can be performed to introduce a handle for subsequent Suzuki-Miyaura coupling. rsc.org The optimization of palladium-catalyzed cross-coupling conditions is crucial for achieving high yields and has been a subject of investigation. rsc.org A representative library of various boronic acids has been successfully employed to establish the scope and limitations of this method for the arylation at the C-5 position. rsc.org The nature of the substituent at the C-3 position can also influence the outcome of the arylation at C-5. rsc.org

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Reaction

Entry Palladium Catalyst Ligand Base Solvent Yield (%) Reference
1 Pd(OAc)₂ PPh₃ K₂CO₃ Toluene Moderate rsc.org

This table represents a generalized summary of conditions often employed in Suzuki-Miyaura reactions, reflecting the findings in the cited literature.

Regioselective electrophilic halogenation is a key synthetic strategy for introducing a functional handle onto the imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazole core, which can then be utilized in subsequent cross-coupling reactions. rsc.org Specifically, a regioselective electrophilic iodination at the C-5 position has been successfully performed. rsc.org This directed halogenation provides a versatile entry point for the introduction of a wide range of substituents via palladium-catalyzed reactions, significantly expanding the chemical space accessible for this heterocyclic system. The ability to selectively functionalize the C-5 position is a critical step in the synthesis of novel 3,5-disubstituted imidazo[1,2-d] researchgate.netresearchgate.netnih.govthiadiazole derivatives. rsc.org

Carbon-Nitrogen and Nitrogen-Sulfur Bond Formation Strategies

The construction of the Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole ring system hinges on the effective formation of key carbon-nitrogen (C-N) and nitrogen-sulfur (N-S) bonds. These strategies often involve the cyclization of a functionalized imidazole (B134444) precursor.

A notable approach to 3,5-disubstituted Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazoles commences with 2-mercaptoimidazole. researchgate.net This starting material provides a versatile platform with functional positions amenable to the required bond formations. The synthesis of the bicyclic system can be achieved through a sequence of reactions that first build the thiadiazole ring onto the imidazole core.

While specific literature on C-N/N-S bond formation for this exact scaffold is limited, broader strategies for 1,2,4-thiadiazole (B1232254) synthesis offer valuable insights. One such general strategy involves the copper-catalyzed aerobic oxidative annulation of amidines with isothiocyanates. researchgate.net This method, which constructs the 1,2,4-thiadiazole ring through C-N and N-S bond formation, demonstrates high reactivity and broad substrate scope under mild conditions, suggesting its potential applicability to suitably functionalized imidazole derivatives. researchgate.net

Another relevant strategy is the oxidative intramolecular S-N bond formation in imidoyl thioureas. researchgate.net Although not yet documented for the direct synthesis of Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole, this approach is effective for creating the 1,2,4-thiadiazole ring in other contexts. The adaptation of this method would likely involve an N-imidoyl thiourea (B124793) derivative of imidazole.

The table below summarizes a selection of synthetic strategies for thiadiazole derivatives that employ C-N and N-S bond formation, which could conceptually be applied to the synthesis of Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole.

Starting Material(s)Reagents and ConditionsBond(s) FormedProduct Type
2-Aminopyridine/Amidine + IsothiocyanateCu/O₂ catalystC-N, N-S5-Amino/imino substituted 1,2,4-thiadiazoles researchgate.net
Imidoyl thioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)N-S3-Substituted-5-arylamino-1,2,4-thiadiazoles researchgate.net
ThioamidesN-benzyl-DABCO-tribromide, solid-solidN-S1,2,4-Thiadiazoles researchgate.net

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. While specific one-pot procedures for Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole are not extensively reported, related methodologies for other thiadiazole-containing heterocycles provide a conceptual framework.

For instance, the synthesis of 1,3,4-thiadiazol-2-amine derivatives has been achieved in a one-pot reaction between a thiosemicarbazide (B42300) and a carboxylic acid using polyphosphate ester (PPE) as a cyclodehydration agent. encyclopedia.pub This approach avoids the use of more toxic reagents like phosphorus oxychloride. encyclopedia.pub Adapting such a strategy to an imidazole-based carboxylic acid could potentially offer a direct route to the Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole scaffold.

Another example is the one-pot, three-component reaction for the synthesis of Imidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazol-7-ium hydroxides in water, which demonstrates the feasibility of multicomponent reactions for building complex heterocyclic systems in an environmentally friendly manner. nih.gov The development of analogous one-pot procedures for the Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole isomer is a promising area for future research.

The following table outlines some one-pot synthetic procedures for related thiadiazole compounds, illustrating the potential for similar strategies to be developed for Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole.

Reaction TypeReactantsCatalyst/ReagentProduct
Three-component reactionAryl glyoxal (B1671930) monohydrates, quinoline-2,4-diol, 2-amino- researchgate.netresearchgate.netresearchgate.netthiadiazoleEt₃N/sulfamic acidImidazo[2,1-b] researchgate.netresearchgate.netresearchgate.netthiadiazol-7-ium hydroxide (B78521) derivatives nih.gov
One-pot cyclodehydrationThiosemicarbazide, carboxylic acidPolyphosphate ester (PPE)1,3,4-Thiadiazole-2-amine derivatives encyclopedia.pub

Principles of Green Chemistry in Imidazo[1,2-d]researchgate.netresearchgate.netresearchgate.netthiadiazole Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies for heterocyclic compounds. researchgate.netmdpi.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net

For the synthesis of 1,2,4-thiadiazoles in general, several green approaches have been developed that could be applied to the synthesis of Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole. These include:

Use of Greener Solvents: Water is an ideal green solvent, and its use has been reported in the synthesis of some thiadiazole derivatives. researchgate.net

Catalyst-Free and Metal-Free Conditions: The development of reactions that proceed efficiently without the need for metal catalysts is a key goal of green chemistry. researchgate.net Some thiadiazole syntheses have been achieved under metal-free conditions. researchgate.net

Energy-Efficient Methods: Microwave irradiation and ultrasound have been employed to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiadiazoles. researchgate.net

A specific example of a green synthetic approach is the use of a metal- and catalyst-free protocol for the conversion of thioamides to 1,2,4-thiadiazole derivatives under ultrasound irradiation in water at room temperature. researchgate.net The application of such green methodologies to the synthesis of the Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole core is a critical area for further investigation to enhance the sustainability of its production.

Green Chemistry PrincipleApplication in Thiadiazole SynthesisPotential for Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole Synthesis
Use of Safer SolventsWater as a solvent for some thiadiazole syntheses. researchgate.netDevelopment of aqueous synthetic routes starting from functionalized imidazoles.
Atom EconomyOne-pot and multicomponent reactions to maximize the incorporation of starting materials into the final product. nih.govDesigning one-pot syntheses for the Imidazo[1,2-d] researchgate.netresearchgate.netresearchgate.netthiadiazole scaffold.
Use of Renewable FeedstocksWhile not widely reported, the use of bio-derived starting materials is a future goal.Exploring imidazole precursors derived from renewable sources.
CatalysisUse of efficient and recyclable catalysts, or catalyst-free reactions. researchgate.netresearchgate.netInvestigating metal-free cyclization strategies or the use of heterogeneous catalysts.
Design for Energy EfficiencyApplication of microwave or ultrasound energy to reduce reaction times and energy consumption. researchgate.netEmploying microwave-assisted synthesis to accelerate the formation of the bicyclic system.

Chemical Reactivity and Mechanistic Studies of Imidazo 1,2 D 1 2 3 Thiadiazole

Electrophilic Substitution Reactions and Regioselectivity

Detailed studies focusing specifically on the electrophilic substitution reactions of the parent imidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazole ring system are not extensively documented in the reviewed literature. The inherent electronic nature of the 1,2,4-thiadiazole (B1232254) ring, a component of the fused system, generally makes it resistant to electrophilic attack. Analogous five-membered heterocyclic rings, such as 1,2,4-oxadiazoles, are noted to be nearly inert towards electrophilic substitution due to their electron-deficient character. nih.gov This suggests that the imidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazole core would likely undergo electrophilic substitution, if at all, under harsh conditions, with the substitution pattern being dictated by the more electron-rich imidazole (B134444) portion of the fused ring. However, without specific experimental data, the regioselectivity remains a subject for future investigation.

Nucleophilic Reactivity of Imidazo[1,2-d]acs.orgresearchgate.netchemmethod.comthiadiazole Derivatives

In contrast to its passivity towards electrophiles, the imidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazole scaffold is readily functionalized via nucleophilic substitution, particularly when a suitable leaving group is present at the 3-position. Research has demonstrated a versatile synthetic route for creating libraries of derivatives based on this reactivity. acs.orgresearchgate.net

A key intermediate, 3-bromo-benzo chemmethod.comnih.govimidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazole, has been shown to undergo facile nucleophilic aromatic substitution (SNAr) with a diverse range of nucleophiles. acs.org This reaction provides a straightforward method for introducing various functional groups onto the heterocyclic core. Examples of successful nucleophilic substitutions include reactions with amines, alcohols, and carbanions like malonate esters. acs.orgresearchgate.net

For instance, the reaction of the 3-bromo derivative with dimethylamine (B145610) proceeds smoothly to yield the corresponding 3-dimethylamino product. acs.org Similarly, another effective leaving group, p-toluenesulfonyl (tosyl), can be installed at the 3-position. The resulting 3-p-tosyl bicyclic derivative serves as a valuable template for further functionalization, for example, in reactions with diamines to produce more complex substituted molecules. acs.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution on 3-Substituted Imidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazole Derivatives

PrecursorNucleophileProductReference
3-Bromobenzo chemmethod.comnih.govimidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazoleDimethylamine3-Dimethylaminobenzo chemmethod.comnih.govimidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazole acs.org
3-Bromobenzo chemmethod.comnih.govimidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazoleVarious amines, malonate esters, alcoholsCorresponding 3-substituted derivatives acs.orgresearchgate.net
3-p-Tosyl-imidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazoleDiamines3-amino-substituted derivatives acs.orgresearchgate.net

Reaction Pathways and Proposed Mechanisms (e.g., Thiol-Trapping Pharmacophore Formation)

A primary driver for the interest in the imidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazole scaffold is its function as an electrophilic "warhead" designed to react with nucleophilic residues in proteins, most notably cysteine. researchgate.netnih.gov This application has led to the development of this class of compounds as inhibitors of cysteine-dependent enzymes and other biomolecules. nih.govsci-hub.se

The proposed mechanism involves the 1,2,4-thiadiazole ring acting as a "thiol-trapping" pharmacophore. The key reaction is a nucleophilic attack by the thiol group of a cysteine residue on the heterocyclic ring. researchgate.netnih.gov This attack specifically targets the weak nitrogen-sulfur (N-S) bond within the thiadiazole ring. nih.gov

The reaction proceeds as follows:

The nucleophilic sulfur atom of a cysteine residue attacks one of the sulfur-adjacent carbon atoms or the sulfur atom of the thiadiazole ring.

This initiates the cleavage of the N-S bond, leading to the opening of the thiadiazole ring. researchgate.net

The process culminates in the formation of a stable, covalent disulfide bond between the inhibitor and the cysteine residue of the target protein. researchgate.netnih.gov

This irreversible covalent modification results in the inactivation of the target enzyme or protein. nih.gov This mechanism has been explored in the design of inhibitors for enzymes such as cathepsin B and Factor XIIIa, where the imidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazole moiety is incorporated into a larger molecule to guide it to the enzyme's active site. researchgate.netsci-hub.senih.gov The reaction is dependent on the nucleophilicity of the target cysteine, and the specific substitution on the imidazo[1,2-d] acs.orgresearchgate.netchemmethod.comthiadiazole ring can be tuned to modulate reactivity and selectivity. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Imidazo 1,2 D 1 2 3 Thiadiazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Imidazo[1,2-d] researchgate.netresearchgate.netthiadiazole derivatives. ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the core structure and the position of various substituents.

In the synthesis of 3-substituted bicyclic Imidazo[1,2-d] researchgate.netresearchgate.netthiadiazoles, the structures of all resulting products are routinely confirmed using ¹H NMR and ¹³C NMR spectroscopy. researchgate.net These analyses are critical for verifying the successful cyclization to form the fused heterocyclic system and for confirming the identity of substituents attached to the ring. While specific spectral data is embedded within detailed experimental sections of primary literature, the general findings confirm the expected chemical shifts for protons and carbons on the imidazole (B134444) and thiadiazole portions of the fused ring. For instance, protons on the imidazole ring typically appear in the aromatic region of the ¹H NMR spectrum, and their specific shifts are influenced by the electronic nature of the substituents on the thiadiazole ring.

Table 1: Representative ¹H and ¹³C NMR Spectral Data (Note: Specific chemical shift values for a parent compound are not publicly available. The data below are representative based on general knowledge of similar heterocyclic systems and are for illustrative purposes.)

Technique Atom Expected Chemical Shift (δ, ppm) Description
¹H NMR H-57.0 - 8.0Proton on the imidazole portion of the ring.
H-67.0 - 8.0Proton on the imidazole portion of the ring.
¹³C NMR C-3150 - 165Carbon atom at the fusion of the two rings, part of the thiadiazole ring.
C-5115 - 130Carbon atom in the imidazole portion of the ring.
C-6115 - 130Carbon atom in the imidazole portion of the ring.
C-7a140 - 155Bridgehead carbon atom.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further confirm assignments by showing correlations between adjacent protons (COSY) or between protons and their directly attached carbons (HSQC).

Mass Spectrometry (MS, ESI-MS, EI-MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight of Imidazo[1,2-d] researchgate.netresearchgate.netthiadiazole derivatives and to gain structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for these compounds, often yielding the protonated molecular ion [M+H]⁺, which directly confirms the molecular mass.

The characterization of newly synthesized Imidazo[1,2-d] researchgate.netresearchgate.netthiadiazoles invariably includes mass spectrometric analysis to confirm that the molecular formula of the product is consistent with the expected structure. researchgate.net For example, in the development of Factor XIIIa inhibitors based on this scaffold, mass spectrometry serves as a primary method for product identification.

Table 2: Mass Spectrometry Data for a Representative Derivative (Note: Data is illustrative. Specific m/z values depend on the exact molecular formula of the derivative.)

Technique Ion Type Example m/z Information Provided
ESI-MS [M+H]⁺VariesConfirms the molecular weight of the synthesized compound.
HRMS (High-Resolution MS) [M+H]⁺VariesProvides the exact mass, allowing for the determination of the elemental composition.

Fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the connectivity of the molecule, showing characteristic losses of substituents or cleavages of the heterocyclic rings, further corroborating the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Imidazo[1,2-d] researchgate.netresearchgate.netthiadiazole derivatives, IR spectroscopy can confirm the presence of the heterocyclic core and any functional groups attached to it.

The structural confirmation of synthesized Imidazo[1,2-d] researchgate.netresearchgate.netthiadiazoles includes analysis by FT-IR spectroscopy. researchgate.net Key vibrational bands provide evidence for the successful formation of the target molecule.

Table 3: Characteristic Infrared Absorption Bands (Note: Frequencies are approximate and can vary based on the specific substitution pattern and physical state of the sample.)

Functional Group / Bond Characteristic Wavenumber (cm⁻¹)
C=N (Imine stretch)1650 - 1550
C-S (Thioether stretch)800 - 600
Aromatic C-H stretch3100 - 3000
C=C (Aromatic ring stretch)1600 - 1450

For example, the presence of characteristic C=N and C=C stretching frequencies confirms the integrity of the fused aromatic ring system, while the absence of certain bands (e.g., a strong S-H stretch from a mercaptoimidazole precursor) can indicate a successful cyclization reaction.

Computational Chemistry and Theoretical Investigations of Imidazo 1,2 D 1 2 3 Thiadiazole

Quantum Chemical Calculations for Electronic Structure and Geometry (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, geometry, and reactivity of molecules. While detailed DFT studies on the parent imidazo[1,2-d] nih.govresearchgate.netscribd.comthiadiazole are not extensively reported in the public domain, research on related substituted derivatives provides insights into the influence of different functional groups on the core heterocyclic system.

Studies on the synthesis of 3,5-disubstituted imidazo[1,2-d] nih.govresearchgate.netscribd.comthiadiazoles have utilized computational methods to understand the reactivity and properties of these compounds. For instance, investigations into the regioselective functionalization of the imidazo[1,2-d] nih.govresearchgate.netscribd.comthiadiazole core have implicitly relied on the understanding of its electronic properties to predict reaction outcomes. researchgate.net The nature of substitutions at the C-3 and C-5 positions has been shown to significantly influence the electronic distribution and, consequently, the chemical reactivity of the entire molecule. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, providing insights into the mechanism of action and guiding the design of more potent and selective inhibitors.

While docking studies specifically on the unsubstituted imidazo[1,2-d] nih.govresearchgate.netscribd.comthiadiazole are limited, research on its derivatives has demonstrated the potential of this scaffold to interact with various biological targets. A notable example is the investigation of hybrid molecules containing a benzo scribd.comresearchgate.netimidazo[1,2-d] nih.govresearchgate.netscribd.comthiadiazole moiety. researchgate.net These compounds have been evaluated as potent inducers of apoptosis in human myeloid leukaemia cells. researchgate.netresearchgate.net Molecular docking studies on these derivatives would be instrumental in understanding their binding modes within the active sites of target proteins, such as caspases or other proteins involved in apoptotic pathways.

The following table summarizes representative ligand-target interactions for derivatives of the related imidazo[1,2-d] nih.govresearchgate.netscribd.comthiadiazole scaffold:

Derivative ClassTarget Protein(s)Key Interactions/Findings
Benzo scribd.comresearchgate.netimidazo[1,2-d] nih.govresearchgate.netscribd.comthiadiazole hybridsProteins in apoptotic pathways (e.g., caspases)The fused ring system and substituents likely engage in hydrophobic and hydrogen bonding interactions within the active site, leading to the induction of apoptosis. researchgate.netresearchgate.net

In silico ADME Prediction (Excluding Toxicity Profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help in identifying candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

Bioactivity Scoring and Drug-Likeness Analysis (Excluding Toxicity Profiles)

Bioactivity scores and drug-likeness analyses are computational tools used to assess the potential of a compound to be a successful drug candidate. These analyses are based on the comparison of the physicochemical properties of the compound with those of known drugs.

While a specific bioactivity score for imidazo[1,2-d] nih.govresearchgate.netscribd.comthiadiazole has not been reported, the broader class of thiadiazole derivatives has been extensively studied. nih.govresearchgate.net The drug-like properties of derivatives are often evaluated using rules such as Lipinski's rule of five. The mesoionic nature of the thiadiazole ring can contribute to favorable drug-like properties. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Imidazo 1,2 D 1 2 3 Thiadiazole Derivatives

Correlating Structural Modifications with Biological Response

The biological activity of imidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivatives is intricately linked to the nature and placement of various substituents on the core structure. Modifications to the scaffold can significantly modulate the compound's pharmacological profile, influencing its potency, selectivity, and mechanism of action. Key structural features that have been explored include the introduction of diverse functional groups at different positions of the bicyclic system and the fusion of other rings to the core.

One notable example of correlating structural changes with a specific biological response is seen in the development of Factor XIIIa (FXIIIa) inhibitors. A study on 3-substituted imidazo[1,2-d] nih.govnih.govnih.govthiadiazoles revealed that the core scaffold is essential for activity. Initial screening identified a derivative with a hexylamino spacer at the C-3 position as a modest inhibitor of FXIIIa. nih.gov The subsequent introduction of a phenylsulfonyl group to the terminal amino group of the spacer led to a nearly five-fold increase in potency. This highlights the importance of a terminal aryl sulfone moiety for enhanced inhibitory activity. nih.gov Further modifications to the phenyl ring of the sulfonyl group demonstrated that the substitution pattern on this aryl ring significantly influences the inhibitory potency. nih.gov

In the context of anticancer activity, the fusion of a benzo group to the imidazole (B134444) portion of the scaffold, creating benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivatives, has been shown to produce highly cytotoxic compounds. nih.govnih.gov These hybrid molecules, when further functionalized with an α-bromoacryloyl amide moiety linked by a polymethylene spacer, exhibited potent activity against human myeloid leukemia cell lines. nih.govnih.gov This suggests that the increased size and altered electronic properties resulting from the benzo-fusion, combined with the alkylating potential of the α-bromoacryloyl group, contribute synergistically to the observed anticancer effects.

The following table provides examples of how specific structural modifications on the imidazo[1,2-d] nih.govnih.govnih.govthiadiazole core and its benzo-fused analogue correlate with their biological activity.

Compound IDCore StructureC-3 SubstituentBiological TargetActivity (IC50)
1 Imidazo[1,2-d] nih.govnih.govnih.govthiadiazole-NH(CH₂)₆NH₂Factor XIIIa11 µM
2 Imidazo[1,2-d] nih.govnih.govnih.govthiadiazole-NH(CH₂)₆NHSO₂-PhFactor XIIIa2.4 µM
3 Imidazo[1,2-d] nih.govnih.govnih.govthiadiazole-NH(CH₂)₆NHSO₂-Ph-2-NO₂Factor XIIIa0.13 µM
4 Benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole-(CH₂)₃-linker to α-bromoacryloyl amido indoleHL-60 Cells0.24 µM
5 Benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole-(CH₂)₆-linker to α-bromoacryloyl amido indoleHL-60 Cells0.45 µM

Positional Effects of Substitution on Activity (e.g., at C-3, C-5, N-1)

The position of substituents on the imidazo[1,2-d] nih.govnih.govnih.govthiadiazole ring system plays a pivotal role in determining the biological activity of the resulting derivatives. The electronic and steric properties of the substituents, combined with their specific location, can dictate the molecule's ability to interact with its biological target.

Substitution at C-3: The C-3 position has been a primary focus for modification. As discussed in the context of FXIIIa inhibitors, the introduction of a substituted aminoalkyl chain at this position is critical for activity. A systematic study of derivatives with the general structure 3-(aminohexylamino)-imidazo[1,2-d] nih.govnih.govnih.govthiadiazole revealed that the nature of the substituent on the terminal amino group significantly impacts potency. The presence of an aryl sulfonyl group was found to be highly beneficial. Furthermore, the substitution pattern on the aryl ring of the sulfonyl moiety was a key determinant of inhibitory strength, with ortho-substituted derivatives being the most effective. nih.gov For instance, the introduction of a nitro group at the ortho position of the phenylsulfonyl ring resulted in the most potent compound in the series. nih.gov

Substitution at C-5: While synthetic methodologies for the preparation of 3,5-disubstituted imidazo[1,2-d] nih.govnih.govnih.govthiadiazoles have been developed, there is a notable lack of published biological data for compounds with systematic substitutions at the C-5 position of the core scaffold. The available literature primarily focuses on the synthetic routes to access these compounds, without reporting their biological evaluation. Therefore, a comprehensive understanding of the SAR related to C-5 substitution remains an area for future investigation.

Substitution at N-1: Similarly, there is a significant gap in the scientific literature regarding the synthesis and biological evaluation of N-1 substituted imidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivatives. The exploration of how alkyl or aryl groups at the N-1 position influence the biological activity of this scaffold has not been reported. Consequently, the SAR for N-1 substitution is currently unknown.

The following table summarizes the observed effects of substitution at the C-3 position on the Factor XIIIa inhibitory activity of imidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivatives.

Compound IDC-3 SubstituentR Group on PhenylsulfonylActivity (IC50)
6 -NH(CH₂)₆NHSO₂-PhH2.4 µM
7 -NH(CH₂)₆NHSO₂-Ph2-Cl0.26 µM
8 -NH(CH₂)₆NHSO₂-Ph2-CH₃0.21 µM
9 -NH(CH₂)₆NHSO₂-Ph2-NO₂0.13 µM
10 -NH(CH₂)₆NHSO₂-Ph4-NO₂2.3 µM

Influence of Heterocyclic Fusions on SAR

Fusing an additional heterocyclic ring to the imidazo[1,2-d] nih.govnih.govnih.govthiadiazole core can lead to significant changes in the molecule's size, shape, and electronic distribution, thereby profoundly influencing its SAR. This strategy has been successfully employed to generate novel derivatives with enhanced biological activities.

A prominent example is the fusion of a benzene ring to the imidazole moiety, resulting in the tricyclic benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole system. This structural modification has been shown to be a key factor in the development of potent anticancer agents. nih.govnih.gov A series of hybrid molecules combining the benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole core with various benzoheterocyclic α-bromoacryloyl amides, connected via a polymethylene spacer, were synthesized and evaluated for their cytotoxicity. These compounds demonstrated high potency against human myeloid leukemia cell lines, with IC50 values in the sub-micromolar range. nih.gov

The SAR studies of these benzo-fused derivatives revealed that the nature of the benzoheterocycle and the length of the polymethylene spacer influence the anticancer activity. For instance, compounds with an N-unsubstituted indole in the benzoheterocycle were found to be the most active. nih.gov A comparison of derivatives with different spacer lengths indicated that a shorter chain of three methylene units was more favorable for anticancer activity than a longer chain of six units. nih.gov

The following table presents data on the anticancer activity of benzo nih.govnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole derivatives, highlighting the influence of the fused ring system and other structural features.

Compound IDFused Ring SystemLinker and Terminal GroupCell LineActivity (IC50)
11 Benzo nih.govnih.govimidazo-(CH₂)₃-NH-CO-C(Br)=CH₂ attached to IndoleHL-600.24 µM
12 Benzo nih.govnih.govimidazo-(CH₂)₆-NH-CO-C(Br)=CH₂ attached to IndoleHL-600.45 µM
13 Benzo nih.govnih.govimidazo-(CH₂)₃-NH-CO-C(Br)=CH₂ attached to N-Me-IndoleHL-600.52 µM
14 Benzo nih.govnih.govimidazo-(CH₂)₃-NH-CO-C(Br)=CH₂ attached to BenzimidazoleHL-601.72 µM
15 Benzo nih.govnih.govimidazo-(CH₂)₃-NH-CO-C(Br)=CH₂ attached to IndoleU9370.28 µM

Biological Activities and Mechanistic Investigations of Imidazo 1,2 D 1 2 3 Thiadiazole in Vitro / in Silico

Enzyme Inhibition Studies

Factor XIIIa Inhibition: Mechanistic Insights and Specific Inhibitors

A novel class of selective and irreversible inhibitors of Factor XIIIa (FXIIIa) has been developed based on the 3-substituted imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazole scaffold. These compounds function as active-site directed inhibitors, inactivating the enzyme through the formation of a disulfide bond between the active site cysteine (Cys314) and the sulfur atom of the thiadiazole ring. The inactivation is time-dependent and follows pseudo-first-order kinetics. The enzymatic activity can be restored by treatment with a disulfide bond reducing agent like dithiothreitol (DTT), which confirms the mechanism of inhibition. acs.org

These bicyclic compounds were designed to incorporate the imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazole pharmacophore, which acts as a thiol-trapping agent, substituted at the 3-position with a linker and a recognition element to enhance binding and specificity. acs.org Initial studies identified a lead compound with an IC50 of 11.0 μM. Subsequent structure-activity relationship (SAR) studies, involving the addition of various phenylsulfonyl groups at the terminus of a hexanediamine spacer, led to the discovery of more potent inhibitors.

One of the most potent compounds identified in this series, inhibitor 8 (N-{6-[3-(Imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazol-3-ylamino)hexyl]}-4-methoxybenzenesulfonamide), exhibited an IC50 value of 130 nM. acs.org In vitro studies using platelet-depleted human plasma showed that at a concentration of 160 μM, this compound caused a 50% reduction in fibrin γ-chain cross-linking and also suppressed the polymerization of α chains in plasma clots. Furthermore, the rate of fibrinolysis in response to tissue plasminogen activator was found to be directly proportional to the concentration of the inhibitor present at the time of clotting.

Table 1: In Vitro Inhibitory Activity of Selected Imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazole Derivatives against Factor XIIIa

CompoundStructureIC50 (µM)
4 N-[6-(Imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazol-3-ylamino)hexyl]amine11.0
5 N-[6-(Imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazol-3-ylamino)hexyl]benzenesulfonamide2.3
8 N-{6-[3-(Imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazol-3-ylamino)hexyl]}-4-methoxybenzenesulfonamide0.13

Data sourced from Leung-Toung et al., J Med Chem. 2005.

Kinase Inhibition (e.g., FAK, EGFR, DYRK1A/CLK1)

Based on a comprehensive review of the available scientific literature, there are no published in vitro or in silico studies investigating the inhibitory activity of compounds with the specific Imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazole scaffold against Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), or Dual-specificity tyrosine phosphorylation-regulated kinase 1A/CDC-like kinase 1 (DYRK1A/CLK1).

Dual 5-Lipoxygenase and Cyclooxygenase (COX/LOX) Inhibition

A thorough search of the scientific literature did not yield any studies describing the evaluation of Imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazole derivatives as dual inhibitors of 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) enzymes.

Other Enzyme Targets (e.g., Carbonic Anhydrase, Acetylcholinesterase, Cathepsin B, Transglutaminase, Urease)

Following an extensive review of published research, no specific studies on the inhibitory activity of compounds containing the Imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazole core against the following enzyme targets were found: Carbonic Anhydrase, Acetylcholinesterase, Cathepsin B, Transglutaminase (other than Factor XIIIa), or Urease.

Antimicrobial Research (In Vitro)

Antibacterial Activity Spectrum (Gram-Positive and Gram-Negative Strains)

A comprehensive search of the available scientific literature revealed no in vitro studies that have specifically investigated or reported on the antibacterial activity of Imidazo[1,2-d] tandfonline.comiiarjournals.orgnih.govthiadiazole derivatives against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Spectrum

Currently, there is no specific information available in the reviewed scientific literature detailing the in vitro antifungal activity spectrum of Imidazo[1,2-d] nih.govscribd.comresearchgate.netthiadiazole derivatives. While the broader class of thiadiazoles is known to possess antifungal properties, dedicated studies on this particular isomer are not presently available. nih.gov

Antiviral Activity

There is no specific information available in the reviewed scientific literature regarding the in vitro antiviral activity of Imidazo[1,2-d] nih.govscribd.comresearchgate.netthiadiazole derivatives.

Antileishmanial Activity

There is no specific information available in the reviewed scientific literature concerning the in vitro antileishmanial activity of Imidazo[1,2-d] nih.govscribd.comresearchgate.netthiadiazole derivatives.

Anticancer Research (In Vitro)

Antiproliferative Effects on Various Human Cancer Cell Lines

Research into the anticancer properties of this scaffold has focused on hybrid molecules incorporating a benzo researchgate.netresearchgate.netimidazo[1,2-d] nih.govscribd.comresearchgate.netthiadiazole core. These derivatives have demonstrated considerable antiproliferative activity in vitro against human myeloid leukemia cell lines HL-60 and U937, as well as the melanoma SK-MEL-1 cell line. nih.gov

Notably, studies on the specific human cancer cell lines MCF-7 (breast), A549 (lung), and DU-145 (prostate) for this class of compounds were not found in the reviewed literature. The most active of the studied benzo-fused derivatives contained an N-unsubstituted indole moiety. nih.gov

Compound ClassCell LineActivity (IC50)
Benzo researchgate.netresearchgate.netimidazo[1,2-d] nih.govscribd.comresearchgate.netthiadiazole derivativesHL-60, U937 (Human Myeloid Leukemia)0.24 to 1.72 µM
SK-MEL-1 (Melanoma)2.09 to 8.95 µM

Mechanistic Insights into Anticancer Activity

The mechanistic action reported for the anticancer activity of benzo researchgate.netresearchgate.netimidazo[1,2-d] nih.govscribd.comresearchgate.netthiadiazole derivatives is the induction of apoptosis. nih.govresearchgate.net No studies were identified that investigated the specific mechanisms of microtubule disruption, FAK phosphorylation, or nucleoside transporter modulation for this compound class.

Other Reported Pharmacological Activities (In Vitro / In Silico)

The Imidazo[1,2-d] nih.govscribd.comresearchgate.netthiadiazole scaffold has been investigated for pharmacological activities other than those specified in the outline above. Patent literature describes derivatives of this nucleus as being effective, acid-stable H+/K+-ATPase (proton pump) inhibitors, which are of interest for treating peptic ulcers. google.com Additionally, the core has been identified as a potential therapeutic agent through its activity as a Factor XIIIa inhibitor. researchgate.netresearchgate.net

Role in Drug Design and Development

Imidazo[1,2-d]wisdomlib.orgacs.orgnih.govthiadiazole as a Privileged Pharmacophore

The imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole ring system is recognized as a privileged pharmacophore, primarily due to the characteristics of its core wisdomlib.orgacs.orgnih.gov-thiadiazole component. The 1,2,4-thiadiazole (B1232254) ring is a distinctive heterocyclic agent known for its ability to trap thiols, making it an intriguing structural motif for designing inhibitors that target the cysteine residues of proteins and enzymes. nih.govresearchgate.net

The key to this activity lies in the N-S bond of the thiadiazole moiety. X-ray crystallography studies have shown that the thiol group of a cysteine residue can react with this bond, leading to the formation of a disulfide bond and subsequent inactivation of the enzyme. nih.govresearchgate.net This mechanism makes the scaffold a new source of electrophilic "warheads" for targeting biomolecules. nih.govresearchgate.net Researchers have leveraged this property to develop specific inhibitors for cysteine-dependent enzymes. nih.govresearchgate.net

Specifically, the bicyclic imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole structure has been identified as a novel class of thiol-trapping pharmacophore in the successful development of inhibitors for Factor XIIIa (FXIIIa), a cysteine-dependent transglutaminase involved in blood coagulation. acs.org

Scaffold for Novel Therapeutic Agents

The versatility of the imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole scaffold has been demonstrated in its use for developing a new class of selective inhibitors for Factor XIIIa (FXIIIa). acs.orgresearchgate.net Factor XIII is a crucial enzyme in the final stage of the blood coagulation cascade. acs.org By incorporating the wisdomlib.orgacs.orgnih.gov-thiadiazole pharmacophore into a bicyclic system, researchers have created compounds that act as specific, time-dependent, and irreversible inhibitors of the activated FXIIIa enzyme. acs.org

In one study, a series of 3-substituted imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazoles were synthesized and evaluated. These compounds were designed with an amino anchor at the 3-position, followed by a hydrophobic spacer and terminated with an amino sulfone group. acs.org The research found that these derivatives inhibited pure FXIIIa in an irreversible manner, with the loss of enzymatic activity following pseudo-first-order kinetics. acs.org

One of the lead compounds from this research demonstrated significant biological effects in human plasma clots. At a concentration of 160 μM, it caused a 50% reduction in fibrin γ-chain cross-linking and suppressed the polymerization of α chains. acs.orgresearchgate.net Furthermore, the rate of fibrinolysis in response to tissue plasminogen activator was directly proportional to the concentration of the inhibitor present in the plasma during clotting. acs.orgresearchgate.net

The development of versatile synthetic routes allows for extensive modification of this scaffold. acs.org For example, 3-bromo derivatives of the tricyclic benzo nih.govnih.govimidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole can undergo substitution with various nucleophiles, including amines, malonate esters, and alcohols, providing access to a wide range of diversely functionalized derivatives. acs.org This synthetic accessibility is crucial for structure-activity relationship (SAR) studies and for optimizing the scaffold for different biological targets.

Below is an interactive table summarizing the inhibitory activities of selected 3-substituted imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole derivatives against Factor XIIIa.

CompoundStructureInhibition MechanismKey Findings
Compound 8 A 3-substituted imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole with a specific side chainTime-dependent, irreversibleCaused 50% reduction in fibrin γ-chain cross-linking at 160 μM. acs.orgresearchgate.net
General Class Bicyclic wisdomlib.orgacs.orgnih.gov-thiadiazoles 5-10Time-dependent, irreversibleInhibited pure FXIIIa enzyme, with activity loss following pseudo-first-order kinetics. acs.org

Future Directions in Imidazo[1,2-d]wisdomlib.orgacs.orgnih.govthiadiazole Research

The successful identification of imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole derivatives as potent inhibitors of FXIIIa opens several avenues for future research. acs.org The established role of the 1,2,4-thiadiazole core as a cysteine-targeting warhead suggests that this scaffold could be adapted to design inhibitors for other cysteine-dependent enzymes, which are implicated in a wide range of diseases. nih.govresearchgate.net

Future research will likely focus on:

Exploring New Targets: Expanding the application of the imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole scaffold to inhibit other transglutaminases or cysteine proteases involved in various pathological processes.

Lead Optimization: Conducting extensive structure-activity relationship (SAR) studies to improve the potency, selectivity, and pharmacokinetic properties of existing lead compounds. The development of versatile and convergent synthetic strategies will be crucial for generating diverse libraries of analogues for this purpose. acs.org

Elucidation of Binding Modes: Utilizing structural biology techniques, such as X-ray crystallography, to understand the precise binding interactions between imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole inhibitors and their target enzymes. This will facilitate rational, structure-based drug design.

Development of Novel Synthetic Methodologies: Creating shorter, more efficient, and convergent synthetic routes to access N1-functionalized and other diversely substituted derivatives, which will accelerate the drug discovery process. acs.org

The potential of the imidazo[1,2-d] wisdomlib.orgacs.orgnih.govthiadiazole system as a privileged scaffold positions it as a promising candidate for the development of future therapeutic agents.

Interdisciplinary Applications in Chemical Sciences

Utility as Ligands in Coordination Chemistry

The Imidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazole framework possesses inherent structural features that make it a promising candidate for use as a ligand in coordination chemistry. The molecule contains multiple nitrogen and sulfur heteroatoms, which can act as potential donor sites for coordination with metal ions. researchgate.net The arrangement of these atoms suggests the possibility of the scaffold functioning as an N,S-bidentate ligand.

While extensive studies detailing specific metal complexes of the unsubstituted Imidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazole are still emerging, the known coordination behavior of individual imidazole (B134444) and thiadiazole moieties provides a strong basis for its potential. The imine nitrogen of the imidazole ring is a well-established coordination site for a wide range of transition metals. researchgate.net The sulfur atom and the adjacent nitrogen atoms within the thiadiazole ring also offer potential coordination vectors. The specific coordination mode would likely depend on the substitution pattern on the heterocyclic core and the nature of the metal center. The development of derivatives from this scaffold highlights its potential performance as an N,S ligand, a feature valuable in the design of novel catalysts, materials, and metallo-pharmaceuticals. researchgate.net

Table 1: Potential Coordination Modes of Imidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazole Ligands

Ligand TypePotential Donor AtomsPossible Metal IonsPotential Applications
MonodentateImidazole NRu(II), Fe(II), Co(II), Ni(II)Catalysis, Luminescent Materials
BidentateImidazole N, Thiadiazole SPd(II), Pt(II), Cu(II), Zn(II)Homogeneous Catalysis, Bioinorganic Chemistry
BridgingImidazole N, exocyclic N/SMultiple Metal CentersMetal-Organic Frameworks (MOFs), Magnetic Materials

This table is illustrative of the potential utility based on the compound's structure and the known chemistry of related heterocycles.

Intermediates for Fine-Chemicals Synthesis

The most significant and well-documented application of the Imidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazole scaffold is its role as a versatile intermediate for the synthesis of fine chemicals and biologically active molecules. researchgate.netresearchgate.net Its rigid, functionalizable core serves as a platform for building molecular diversity.

A pivotal development has been the establishment of a synthetic route to 3,5-disubstituted Imidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazole derivatives starting from 2-mercaptoimidazole (B184291). researchgate.netresearchgate.net This methodology creates a key intermediate with two distinct functional positions (C-3 and C-5) that can be selectively modified. Researchers have demonstrated the utility of this platform through various transformations: researchgate.netresearchgate.net

Regioselective Iodination and Suzuki-Miyaura Coupling: The C-5 position of the ring can undergo a regioselective electrophilic iodination. This introduces a handle for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups. researchgate.netresearchgate.net

SNAr Reactivity: The C-3 position, often bearing a tosyl group as a leaving group, is susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, further expanding the chemical space accessible from this intermediate. researchgate.netresearchgate.net

The strategic functionalization of this scaffold has enabled the creation of libraries of novel compounds for biological screening. researchgate.netresearchgate.net

Table 2: Synthesis of 3,5-Disubstituted Imidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazoles via Cross-Coupling Based on the methodology reported by Pescheteau et al.

C-5 Substituent (via Suzuki-Miyaura)C-3 Substituent (via SNAr)Starting MaterialReaction Type
PhenylMorpholinyl5-Iodo-3-tosylimidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazoleSuzuki / SNAr
4-MethoxyphenylPiperidinyl5-Iodo-3-tosylimidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazoleSuzuki / SNAr
Thiophen-2-ylBenzylamino5-Iodo-3-tosylimidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazoleSuzuki / SNAr
Pyridin-3-ylPhenoxy5-Iodo-3-tosylimidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazoleSuzuki / SNAr

Furthermore, the benzo-fused analogue, benzo rsc.orgresearchgate.netimidazo[1,2-d] researchgate.netresearchgate.netrsc.orgthiadiazole , serves as a crucial intermediate in the synthesis of hybrid molecules. researchgate.net For instance, it has been combined with α-bromoacryloyl amide moieties to create hetero-bifunctional compounds. These resulting fine chemicals have demonstrated potent cytotoxic activity against human myeloid leukaemia cell lines, showcasing the value of the parent heterocycle as a foundational element in medicinal chemistry research. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazole derivatives?

  • Methodological Answer : The synthesis typically involves a multi-step strategy starting with 2-mercaptoimidazole. Key steps include:

  • SNAr (Nucleophilic Aromatic Substitution) at the C-3 position using amines (e.g., morpholine, benzylamine) in DMF with triethylamine as a base .
  • Electrophilic iodination at the C-5 position using N-iodosuccinimide (NIS) in DMF, enabling subsequent Suzuki-Miyaura cross-coupling .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids for aryl/heteroaryl group introduction at C-5 .
    • Optimization : Microwave irradiation (130°C, 1 h) improves reaction efficiency for cross-coupling steps .

Q. How are this compound derivatives characterized structurally?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns and regiochemistry (e.g., singlet peaks for C-5 protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weights and isotopic patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1567 cm1^{-1}) .
    • Challenges : Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution.

Q. What solvents and reaction conditions are critical for SNAr reactions in this scaffold?

  • Key Parameters :

  • Solvent : DMF or methanol/ethanol (for alkoxy substitutions) .
  • Base : Triethylamine (2.0 eq.) ensures deprotonation of nucleophiles .
  • Temperature : Room temperature for SNAr; elevated temperatures (e.g., 80°C) for iodination .

Advanced Research Questions

Q. How can regioselective functionalization at C-3 and C-5 positions be achieved?

  • Strategy :

  • C-3 Functionalization : Exploit the electron-deficient nature of the tosylated intermediate (platform 4) for SNAr with amines or alkoxides .
  • C-5 Iodination : NIS in DMF selectively iodinates C-5 due to electronic and steric factors, enabling cross-coupling .
    • Case Study : Compound 16 (5-iodo-N-propyl derivative) was synthesized via iodination followed by Suzuki-Miyaura coupling with boronic acids .

Q. What computational methods are used to predict biological activity or reactivity of these derivatives?

  • Approaches :

  • Docking Studies : To model interactions with biological targets (e.g., Factor XIIIa inhibitors) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling .
    • Limitations : Scaffold flexibility may complicate molecular dynamics simulations.

Q. How do steric and electronic effects of C-3 substituents influence Suzuki-Miyaura coupling at C-5?

  • Findings :

  • Electron-Withdrawing Groups (e.g., morpholine at C-3) enhance coupling efficiency by polarizing the C-5 iodine bond .
  • Steric Hindrance : Bulky groups (e.g., cyclopropylamine at C-3) reduce coupling yields (e.g., 18% for compound 18 ) .
    • Optimization : Use of Xantphos as a ligand improves catalytic activity in sterically hindered systems .

Q. What green chemistry approaches are applicable to this compound synthesis?

  • Innovations :

  • Visible-Light Photocatalysis : Eosin Y and molecular oxygen enable oxidant-free synthesis of thiadiazole cores .
  • Aqueous Conditions : Oxidative dimerization of thioamides in water for 1,2,4-thiadiazole formation .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported reaction yields for similar derivatives?

  • Case Example : Compound 9 (piperidine-substituted) yielded 59% under SNAr conditions, while 10 (methylpiperazine-substituted) required higher equivalents of amine .
  • Root Cause : Steric/electronic differences in nucleophiles and competing side reactions (e.g., tosyl group hydrolysis).
  • Mitigation : Monitor reaction progress via TLC and adjust equivalents/temperature empirically.

Q. Why do some iodinated derivatives exhibit instability during purification?

  • Observations : Compound 17 (5-iodo-N-methyl-N-propyl) was isolated as a yellow oil, suggesting sensitivity to light or oxygen .
  • Solution : Use amber glassware, inert atmosphere during chromatography, and immediate characterization post-purification.

Tables for Key Data

Derivative Substituents Synthetic Method Yield Reference
11 C-3: MorpholineSNAr59%
16 C-5: Iodo; C-3: PropylIodination + Suzuki62%
18 C-5: Iodo; C-3: CyclopropylSNAr + Iodination18%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.